Borrelidin

説明

特性

IUPAC Name |

2-(7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43NO6/c1-17-12-18(2)14-20(4)27(32)21(16-29)8-5-6-11-25(22-9-7-10-23(22)28(33)34)35-26(31)15-24(30)19(3)13-17/h5-6,8,17-20,22-25,27,30,32H,7,9-15H2,1-4H3,(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKRNPLOZHAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C(C(=CC=CCC(OC(=O)CC(C(C1)C)O)C2CCCC2C(=O)O)C#N)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7184-60-3 |

Source

|

| Record name | Borrelidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Borrelidin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical architecture of borrelidin, a potent and structurally complex 18-membered macrolide antibiotic. This compound has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-angiogenic, anti-malarial, and antimicrobial properties.[1] This guide will focus on the molecule's intricate structural features, stereochemical configuration, and the experimental methodologies used for its characterization.

Chemical Structure

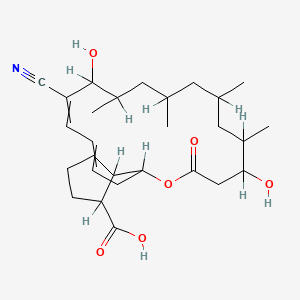

This compound was first isolated from Streptomyces rochei in 1949.[1] Its chemical structure was later elucidated, revealing a unique 18-membered macrolide ring.[1] The molecule is characterized by several key structural features: a conjugated diene system, a distinctive cyclopentane carboxylic acid side chain, and a rare nitrile moiety at the C12 position.[1][2]

The molecular formula of this compound is C28H43NO6, and it has a molecular weight of approximately 489.7 g/mol .[3][4]

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The complex structure of this compound contains multiple stereocenters and geometric isomers, which are critical for its biological activity.

2.1. Absolute Configuration

The absolute configuration of this compound was definitively confirmed using X-ray crystallography.[1] This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.[5] The IUPAC name, which includes the stereochemical descriptors, is (1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid.[4]

The stereochemistry at the chiral centers is as follows:

-

Cyclopentane Ring: 1R, 2R

-

Macrolide Ring: 2S, 8R, 9S, 11R, 13S, 15S, 16S

2.2. Geometric Isomerism

This compound possesses a conjugated diene system within its macrolide ring. The geometry of these double bonds has been determined to be:

-

C4-C5 double bond: E (trans) configuration

-

C6-C7 double bond: Z (cis) configuration[4]

Quantitative Data

3.1. Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C28H43NO6 | [3][4] |

| Molecular Weight | 489.7 g/mol | [3] |

| CAS Number | 7184-60-3 | [3][4] |

3.2. Spectroscopic Data (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation.[6] The assignment of ¹H and ¹³C NMR signals for this compound confirms its complex structure. Below is a summary of reported NMR data.

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 172.9 (-OCO) | - |

| 2 | 70.0 | - |

| 3 | 73.2 | - |

| 4 | - | 6.13-6.74 |

| 5 | - | 6.13-6.74 |

| 6 | - | 6.13-6.74 |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | 76.3 | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 15 | - | - |

| 16 | - | - |

| 17 | - | - |

| 18 | 179.9 (-COOH) | - |

| CN | 116.0 | - |

| Aliphatics | - | 0.73-2.62 |

Note: This table represents a compilation of key signals as reported in the literature.[7] For complete and detailed assignments, referring to the primary literature is recommended.

3.3. Biological Activity

This compound's primary mechanism of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis.[8][9] It acts as a noncompetitive, tight-binding inhibitor.[9]

| Target Enzyme | Organism | Inhibition Constant (Ki) |

| Threonyl-tRNA Synthetase | E. coli | ~4 nM |

| Threonyl-tRNA Synthetase | Human | ~7 nM |

Source: Biochemical studies have demonstrated these Ki values in vitro.[8]

Experimental Protocols

4.1. Isolation of this compound

This compound is a secondary metabolite produced by several species of Streptomyces.[4][10] The general protocol for its isolation involves:

-

Fermentation: Culturing a this compound-producing strain (e.g., Streptomyces rochei) in a suitable liquid medium under optimal conditions for metabolite production.

-

Extraction: Separating the mycelium from the culture broth. The active compound is then extracted from both the filtrate and the mycelium using an organic solvent like ethyl acetate.

-

Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

-

Characterization: The purified compound's identity is confirmed using spectroscopic methods like NMR, mass spectrometry, and comparison with known standards.

4.2. Structural Elucidation: X-ray Crystallography

The definitive determination of this compound's absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis.[1]

-

Crystallization: The first and often most challenging step is to grow high-quality, single crystals of the purified this compound. This involves slowly evaporating a solution of the compound in a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.[5] The intensities and positions of these spots are meticulously recorded by a detector.[5]

-

Structure Solution: The diffraction data is processed to generate an electron density map of the molecule within the crystal lattice.[11]

-

Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then computationally refined to achieve the best possible fit between the calculated and observed diffraction data, yielding the final, highly accurate three-dimensional structure.[11]

4.3. Biological Assay: ThrRS Inhibition Assay

The inhibitory activity of this compound against threonyl-tRNA synthetase is commonly measured using an ATP-PPi exchange assay.

-

Reaction Mixture: A reaction mixture is prepared containing the ThrRS enzyme, L-threonine, ATP, and radiolabeled pyrophosphate ([³²P]PPi).

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

-

Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and allowed to proceed for a set time at a specific temperature. The reaction is then stopped, typically by adding an acid.

-

Quantification: The amount of [³²P]ATP formed is quantified. The radiolabeled ATP binds to activated charcoal, while the free [³²P]PPi does not. The radioactivity of the charcoal is measured using a scintillation counter.

-

Data Analysis: The rate of ATP formation is plotted against the inhibitor concentration to determine the IC₅₀ or Ki value, quantifying the potency of this compound.

Pathways and Workflows

5.1. Mechanism of Action: Inhibition of Protein Synthesis

This compound targets ThrRS, which is responsible for attaching the amino acid threonine to its corresponding tRNA. This is a critical step in protein synthesis. By inhibiting this enzyme, this compound effectively halts protein production, leading to its antimicrobial and cytotoxic effects.

Caption: this compound's inhibition of Threonyl-tRNA synthetase (ThrRS).

5.2. Natural Product Discovery Workflow

The discovery and characterization of a natural product like this compound follow a well-established scientific workflow.

Caption: General workflow for natural product discovery.

References

- 1. Synthetic approach to this compound fragments: focus on key intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the angiogenesis inhibitor this compound by Streptomyces parvulus Tü4055: insights into nitrile formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS 7184-60-3 | Angiogenesis inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 4. This compound | C28H43NO6 | CID 6436801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Assignment of 1H and 13C NMR signals and the alkene geometry at C-7 in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A unique hydrophobic cluster near the active site contributes to differences in this compound inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Borrelidin Biosynthesis Pathway in Streptomyces rochei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the borrelidin biosynthesis pathway in Streptomyces rochei, the original producer of this potent macrolide antibiotic. This compound exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-angiogenic properties, making its biosynthetic machinery a subject of significant interest for natural product chemists and drug development professionals. This document details the genetic and enzymatic basis of this compound production, presents quantitative data on its synthesis, outlines key experimental protocols, and visualizes the intricate molecular pathways involved.

The this compound Biosynthetic Gene Cluster in Streptomyces rochei

The biosynthesis of this compound is orchestrated by a large polyketide synthase (PKS) gene cluster, which is highly conserved across producing Streptomyces species, including S. rochei and the well-studied S. parvulus. The core of this cluster is comprised of six large, modular Type I PKS genes (borA1-A6) responsible for the assembly of the macrolide backbone. Flanking these PKS genes are a suite of tailoring enzymes, regulatory genes, and genes responsible for the biosynthesis of the unusual cyclopentane carboxylic acid starter unit.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Proposed Functions

| Gene | Proposed Function |

| PKS Genes | |

| borA1 | Loading module; incorporates the trans-cyclopentane-1,2-dicarboxylic acid starter unit. |

| borA2 | Module 1 of the PKS; incorporates a malonyl-CoA extender unit and contains a ketoreductase (KR) domain. |

| borA3 | Modules 2 and 3 of the PKS; incorporate malonyl-CoA and methylmalonyl-CoA, respectively. Contains KR and dehydratase (DH) domains. |

| borA4 | Module 4 of the PKS; incorporates a methylmalonyl-CoA extender unit and contains a KR domain. |

| borA5 | Module 5 of the PKS; incorporates a methylmalonyl-CoA extender unit and contains KR and DH domains. |

| borA6 | Module 6 of the PKS; incorporates a malonyl-CoA extender unit, contains a KR domain, and a thioesterase (TE) domain for polyketide chain release. |

| Starter Unit Biosynthesis Genes | |

| borC-H, borL-N | A suite of enzymes proposed to be involved in the biosynthesis of the trans-cyclopentane-1,2-dicarboxylic acid (trans-1,2-CPDA) starter unit from a primary metabolite precursor. |

| Nitrile Formation Genes | |

| borI | Cytochrome P450 monooxygenase; catalyzes the initial oxidation of the C-12 methyl group of the polyketide intermediate.[1] |

| borJ | Aminotransferase; involved in the conversion of the oxidized methyl group to an amino group.[1] |

| borK | Dehydrogenase; believed to participate in the final steps of nitrile group formation.[1] |

| Regulatory and Resistance Genes | |

| borO | Putative regulatory protein (e.g., a transcriptional regulator) that may control the expression of the this compound biosynthetic genes. |

| borP | Proposed transporter protein, potentially involved in the export of this compound, contributing to self-resistance. |

| borR | Putative resistance gene, possibly encoding a modified target enzyme (e.g., threonyl-tRNA synthetase) that is less sensitive to this compound. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and a series of tailoring enzymes.

Assembly of the Polyketide Backbone

The process begins with the loading of the starter unit, trans-cyclopentane-1,2-dicarboxylic acid, onto the loading module of the PKS, encoded by borA1. The polyketide chain is then elongated through the sequential addition of three malonyl-CoA and four methylmalonyl-CoA extender units by the six PKS modules. The specific domains within each module (ketosynthase, acyltransferase, ketoreductase, dehydratase, and acyl carrier protein) dictate the structure of the growing polyketide chain. The final module, encoded by borA6, contains a thioesterase domain that catalyzes the release and macrolactonization of the completed polyketide chain, forming the 18-membered macrolide ring of pre-borrelidin.

Formation of the Nitrile Moiety

A key and unusual feature of this compound is its nitrile group at C-12. This functionality is installed post-PKS modification of a methyl group derived from a methylmalonyl-CoA extender unit.[1] This transformation is a three-step enzymatic cascade:

-

Oxidation: The cytochrome P450 monooxygenase, BorI, hydroxylates the C-12 methyl group.[1]

-

Amination: The aminotransferase, BorJ, converts the resulting hydroxymethyl group into an aminomethyl group.[1]

-

Dehydrogenation: The dehydrogenase, BorK, is proposed to catalyze the final conversion of the amino group to the nitrile.[1]

The intermediate with the aminomethyl group is known as this compound B.

Figure 1: The core biosynthetic pathway of this compound.

Quantitative Data on this compound Production

The production of this compound in Streptomyces rochei is influenced by various factors, including culture medium composition and the presence of metabolic precursors or inhibitors.

Table 2: Quantitative this compound Production Data in Streptomyces rochei

| Strain / Condition | This compound Titer (mg/L) | Fold Change | Reference |

| S. rochei MB037 (Wild Type) in RA medium | ~5.2 | - | (Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2] |

| + Potassium Ferricyanide | ~11.9 | ~2.3x | (Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2] |

| + Potassium Ferricyanide + 50 mM trans-1,2-CBDA | ~20.2 | ~3.9x | (Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2] |

| + Adsorbent Resin | ~27.6 | ~5.3x | (Comprehensive optimization of precursor-directed production of BC194 by Streptomyces rochei MB037 derived from the marine sponge Dysidea arenaria)[2] |

| S. rochei JK1 in GSM medium | Not specified | - | (this compound-producing and root-colonizing Streptomyces rochei is a potent biopesticide for two soil-borne oomycete-caused plant diseases)[3] |

| S. rochei VL-16 in optimized medium | Not specified | - | (a new this compound derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties)[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Gene Knockout in Streptomyces rochei via CRISPR-Cas9

This protocol describes the generation of a targeted gene deletion mutant in S. rochei using a CRISPR-Cas9-based system.

Workflow Diagram

Figure 2: Workflow for CRISPR-Cas9 mediated gene knockout.

Methodology

-

Design of sgRNA and Homology Arms:

-

Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring a downstream protospacer adjacent motif (PAM) sequence (NGG).

-

Design 1.5-2.0 kb homology arms flanking the target gene.

-

-

Construction of the CRISPR-Cas9 Plasmid:

-

Synthesize the sgRNA and clone it into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2).

-

Amplify the homology arms from S. rochei genomic DNA and clone them into the sgRNA-containing vector.

-

-

Transformation of E. coli :

-

Transform the final CRISPR-Cas9 construct into a suitable E. coli strain for plasmid propagation (e.g., DH5α) and then into a donor strain for conjugation (e.g., ET12567/pUZ8002).

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain and S. rochei recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation.

-

Incubate the plates at 30°C for 16-20 hours.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plates with an appropriate antibiotic to select for S. rochei exconjugants carrying the CRISPR-Cas9 plasmid.

-

-

Screening for Deletion Mutants:

-

Isolate individual exconjugant colonies and grow them on non-selective medium to allow for plasmid curing.

-

Screen for the desired deletion by colony PCR using primers flanking the target gene.

-

-

Verification of the Mutant:

-

Confirm the gene deletion in positive clones by Sanger sequencing of the PCR product.

-

Bioconversion of 12-desnitrile-12-methyl-borrelidin

This protocol describes the biotransformation of a biosynthetic intermediate to this compound using a mutant strain of Streptomyces.

Methodology

-

Preparation of the Bioconversion Strain:

-

Use a mutant strain of a this compound producer that is blocked in the biosynthesis of the starter unit but has the downstream pathway intact. Alternatively, a heterologous host expressing the necessary tailoring enzymes can be used.

-

-

Culture Growth:

-

Grow the bioconversion strain in a suitable liquid medium to a high cell density.

-

-

Substrate Feeding:

-

Add a solution of 12-desnitrile-12-methyl-borrelidin (the substrate) to the culture.

-

-

Incubation:

-

Continue to incubate the culture under optimal conditions for this compound production.

-

-

Extraction and Analysis:

-

After a set incubation period, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract for the presence of this compound using HPLC and mass spectrometry.

-

Regulatory Network of this compound Biosynthesis

The regulation of secondary metabolite production in Streptomyces is complex and often involves a hierarchical network of regulatory proteins, including two-component systems that respond to environmental and physiological signals. While the specific regulatory pathway for this compound biosynthesis in S. rochei has not been fully elucidated, a putative model can be proposed based on known regulatory mechanisms in Streptomyces.

It is likely that a pathway-specific regulator, such as the one encoded by the borO gene, directly controls the transcription of the other bor genes. The activity of this regulator is likely influenced by global regulators, such as two-component systems, which in turn respond to nutritional signals like phosphate or nitrogen availability.

Figure 3: A putative regulatory cascade for this compound biosynthesis.

This guide provides a detailed overview of the current understanding of this compound biosynthesis in Streptomyces rochei. Further research is needed to fully elucidate the functions of all genes in the cluster, the precise kinetic parameters of the enzymes, and the intricate regulatory networks that govern the production of this remarkable natural product. The information and protocols presented here serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for the development of new therapeutic agents.

References

A Comprehensive Technical Guide to the Biological Activities of Borrelidin Beyond Antibacterial Effects

Executive Summary: Borrelidin, an 18-membered macrolide polyketide isolated from Streptomyces rochei, is a potent and specific inhibitor of threonyl-tRNA synthetase (ThrRS).[1][2] While initially recognized for its antibacterial properties, its biological activities are far more extensive.[3] This document provides an in-depth technical overview of this compound's significant anti-angiogenic, anti-cancer, and anti-malarial activities. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring this compound and its analogues as potential therapeutic agents.

Core Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The majority of this compound's biological effects stem from its potent and selective inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching the amino acid threonine to its cognate tRNA during protein synthesis.[2][4] this compound acts as a noncompetitive inhibitor with respect to both threonine and ATP.[5][6] It binds to a hydrophobic pocket adjacent to the active site of the enzyme.[6][7] This inhibition leads to an accumulation of uncharged tRNAThr, triggering a cellular amino acid starvation response and disrupting protein synthesis, which profoundly impacts highly proliferative cells such as endothelial cells, cancer cells, and parasites.[8]

Anti-Angiogenic Activities

This compound is a powerful inhibitor of angiogenesis, the formation of new blood vessels.[3][9] It not only prevents the formation of new capillary tubes but can also induce the collapse of pre-formed vascular networks by inducing apoptosis in the endothelial cells.[9][10] This activity is observed at very low nanomolar concentrations.

Quantitative Data: Anti-Angiogenic Potency

| Assay Type | System | IC50 Value | Reference |

| Capillary Tube Formation Inhibition | Rat Aorta Matrix Culture | 0.8 nM | [1][9] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified, but potent inhibition observed | [10] |

Signaling Pathways in Angiogenesis Inhibition

This compound's anti-angiogenic effects are mediated through at least two distinct mechanisms: one dependent on ThrRS inhibition and another that is independent of it.[10]

-

ThrRS-Dependent Pathway: Inhibition of ThrRS reduces protein synthesis, which is critical for the high proliferation rate of endothelial cells required for angiogenesis. Supplementing with high concentrations of threonine can partially reverse this anti-proliferative effect.[10]

-

ThrRS-Independent Pathway: this compound induces apoptosis in endothelial cells through a pathway that cannot be rescued by threonine.[10] This process involves the activation of initiator caspase-8 and executioner caspase-3, leading to programmed cell death.[10]

Caption: Dual mechanisms of this compound's anti-angiogenic action.

Experimental Protocols

-

Principle: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel®). Anti-angiogenic compounds inhibit this process.[11][12]

-

Materials: HUVECs, endothelial cell growth medium, basement membrane extract, 96-well plates, this compound stock solution, Calcein-AM for visualization.

-

Procedure:

-

Thaw basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or a vehicle control.

-

Seed the cells onto the solidified matrix at a density of 1-2 x 104 cells per well.

-

Incubate at 37°C, 5% CO2 for 4-18 hours.

-

Visualize the tube network using a phase-contrast microscope.

-

For quantification, stain cells with Calcein-AM and capture images. Analyze parameters such as total tube length, number of nodes, and number of loops using angiogenesis analysis software.

-

-

Principle: An ex vivo assay where a cross-section of a rat aorta is embedded in a collagen matrix. In response to angiogenic factors, microvessels sprout from the explant. The effect of inhibitory compounds on this sprouting can be quantified.[9][12]

-

Materials: Thoracic aortas from rats, serum-free medium, collagen gel, culture supplements, this compound, 24-well plates.

-

Procedure:

-

Excise thoracic aortas from euthanized rats and clean them of periadventitial fat.

-

Slice the aortas into 1 mm thick rings.

-

Place a layer of collagen gel in each well of a 24-well plate and allow it to set.

-

Place one aortic ring in the center of each well and cover with a second layer of collagen gel.

-

After the gel sets, add culture medium with different concentrations of this compound or vehicle control.

-

Incubate for 7-10 days, replacing the medium every 2-3 days.

-

Quantify the extent of microvessel outgrowth from the ring using microscopy and image analysis software.

-

Anti-Cancer Activities

This compound exhibits significant anti-proliferative and pro-apoptotic activity against various cancer cell lines, with notable efficacy in hematological malignancies like acute lymphoblastic leukemia (ALL) and solid tumors such as hepatocellular carcinoma (HCC).[2][13]

Quantitative Data: Anti-Cancer Potency

| Cell Line | Cancer Type | IC50 Value | Reference |

| Jurkat, CEM | Acute Lymphoblastic Leukemia (ALL) | 50 ng/mL | [2][8] |

| HepG2, SMMC7721 | Hepatocellular Carcinoma (HCC) | Not specified, but potent inhibition observed | [13] |

| MDA-MB-231 | Metastatic Breast Cancer | Sensitive at low nM concentrations | [14] |

| HL60 | Leukemia | Decreased sensitivity (associated with high Bcl-2) | [14] |

Signaling Pathways in Cancer Inhibition

The primary anti-cancer mechanism involves inducing a nutritional stress response via ThrRS inhibition. This activates the General Control Nonderepressible 2 (GCN2) kinase pathway .[2]

-

GCN2 Pathway in ALL: this compound-mediated inhibition of ThrRS leads to the accumulation of uncharged tRNA. This is sensed by GCN2 kinase, which becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation globally reduces protein synthesis but selectively increases the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of pro-apoptotic proteins like CHOP. This cascade results in G1 phase cell cycle arrest and apoptosis.[2]

-

MAPK Pathway in HCC: In hepatocellular carcinoma cells, this compound's anti-tumor effects have been linked to the activation of the MAPKs signaling pathway. It also induces G0/G1 cell cycle arrest by downregulating cyclins (D1, D3, E1) and CDKs (2, 4, 6) while upregulating p21.[13] Furthermore, it inhibits migration and invasion by suppressing the expression of matrix metalloproteinases MMP-2 and MMP-9.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approach to this compound fragments: focus on key intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound B: isolation, biological activity, and implications for nitrile biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A unique hydrophobic cluster near the active site contributes to differences in this compound inhibition among threonyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of this compound binding site on threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-angiogenesis Effects of this compound are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]

- 11. ibidi.com [ibidi.com]

- 12. ibidi.com [ibidi.com]

- 13. Effect of this compound on hepatocellular carcinoma cells in vitro and in vivo - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08290H [pubs.rsc.org]

- 14. This compound has limited anti-cancer effects in bcl-2 overexpressing breast cancer and leukemia cells and reveals toxicity in non-malignant breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Borrelidin: A Potent Anti-Angiogenic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, a macrolide antibiotic isolated from Streptomyces species, has emerged as a powerful anti-angiogenic agent with significant potential in cancer chemotherapy and other angiogenesis-dependent diseases. Its multifaceted mechanism of action, targeting key cellular processes in endothelial cells, distinguishes it from other angiogenesis inhibitors. This technical guide provides an in-depth overview of this compound's anti-angiogenic properties, including its mechanisms of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial physiological process in development, reproduction, and wound healing. However, it is also a hallmark of several pathological conditions, most notably cancer, where it facilitates tumor growth and metastasis. The inhibition of angiogenesis is, therefore, a key therapeutic strategy. This compound has been identified as a potent inhibitor of this process, demonstrating efficacy in various in vitro, ex vivo, and in vivo models.[1][2] This guide will delve into the technical details of this compound's anti-angiogenic activity to support further research and drug development efforts.

Mechanisms of Anti-Angiogenic Action

This compound exerts its anti-angiogenic effects through at least three distinct and potent mechanisms:

Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for attaching threonine to its cognate tRNA during protein synthesis.[3][4] By non-competitively inhibiting ThrRS, this compound leads to an accumulation of uncharged tRNA, triggering a cellular stress response that ultimately inhibits protein synthesis and suppresses endothelial cell proliferation and migration.[3][4] This targeted inhibition is a key contributor to its anti-angiogenic and cytotoxic effects.

Induction of Endothelial Cell Apoptosis via Caspase Activation

This compound is a potent inducer of apoptosis, or programmed cell death, in endothelial cells.[5][6] This process is mediated through the activation of the caspase cascade, specifically involving the initiator caspase-8 and the executioner caspase-3.[5][7][8] Activation of this pathway leads to the systematic dismantling of the endothelial cell, contributing to the disruption of established capillary networks and the inhibition of new vessel formation.[1][5]

Modulation of Vascular Endothelial Growth Factor (VEGF) Alternative Splicing

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that stimulates angiogenesis. The VEGF gene undergoes alternative splicing to produce a family of isoforms with either pro-angiogenic (VEGFxxx) or anti-angiogenic (VEGFxxxb) properties.[9][10][11][12] this compound has been shown to modulate this splicing process, favoring the production of the anti-angiogenic VEGFxxxb isoforms.[13][14][15] This shift in the VEGF isoform ratio contributes to an anti-angiogenic microenvironment.

Quantitative Data on Anti-Angiogenic Activity

The following tables summarize the quantitative data on this compound's efficacy in various anti-angiogenic assays.

Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity of this compound

| Assay | Cell Type/Model | Parameter | IC50 Value | Reference |

| Capillary Tube Formation | Rat Aorta Matrix Culture | Inhibition of Tube Formation | 0.8 nM | [1][2] |

| Cell Proliferation | Acute Lymphoblastic Leukemia (ALL) Cell Lines | Inhibition of Proliferation | 50 ng/mL | [16] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice overnight. Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50-80 µL of Matrigel, ensuring even distribution. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Culture human umbilical vein endothelial cells (HUVECs) to 70-90% confluency. Detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in appropriate growth medium and seed them onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.

-

Treatment: Add this compound at desired concentrations to the wells.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Quantification: Visualize and photograph the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[17]

Rat Aortic Ring Assay

This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and matrix interactions.[18]

Protocol:

-

Aorta Excision and Preparation: Euthanize a Sprague-Dawley rat and excise the thoracic aorta under sterile conditions. Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.

-

Embedding: Embed the aortic rings in a collagen or fibrin gel within a 48-well plate.

-

Treatment: Add this compound at desired concentrations to the culture medium.

-

Incubation: Culture the rings for 7-14 days, replacing the medium every 2-3 days.

-

Quantification: Monitor the outgrowth of microvessels from the aortic rings using a microscope. The angiogenic response can be quantified by measuring the number and length of the sprouting vessels.[19][20][21]

In Vivo Matrigel Plug Assay

This in vivo assay assesses angiogenesis in a living organism.

Protocol:

-

Matrigel Preparation: Mix growth factor-reduced Matrigel with pro-angiogenic factors (e.g., bFGF, VEGF) and the desired concentration of this compound on ice.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an immunodeficient mouse. The Matrigel will form a solid plug at body temperature.

-

Incubation: After 7-14 days, euthanize the mouse and excise the Matrigel plug.

-

Analysis: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experimental assays.

Signaling Pathways

Figure 1: Mechanisms of this compound's Anti-Angiogenic Action.

Experimental Workflows

Figure 2: Workflows for Key Anti-Angiogenesis Assays.

Conclusion

This compound stands out as a potent anti-angiogenic agent with a unique, multi-pronged mechanism of action. Its ability to inhibit ThrRS, induce endothelial cell apoptosis, and modulate VEGF splicing makes it a compelling candidate for further investigation and development as an anti-cancer therapeutic. The detailed protocols and data presented in this guide are intended to facilitate these efforts and contribute to the advancement of novel anti-angiogenic strategies.

References

- 1. This compound is an angiogenesis inhibitor; disruption of angiogenic capillary vessels in a rat aorta matrix culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secreted Threonyl-tRNA synthetase stimulates endothelial cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beyond protein synthesis: non-translational functions of threonyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-angiogenesis Effects of this compound are Mediated through Distinct Pathways: Threonyl-tRNA Synthetase and Caspases are Independently Involved in Suppression of Proliferation and Induction of Apoptosis in Endothelial Cells [jstage.jst.go.jp]

- 6. Anti-angiogenesis effects of this compound are mediated through distinct pathways: threonyl-tRNA synthetase and caspases are independently involved in suppression of proliferation and induction of apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Caspase‐8 in endothelial cells maintains gut homeostasis and prevents small bowel inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajmb.org [ajmb.org]

- 10. New Insights into VEGF-A Alternative Splicing: Key Regulatory Switching in the Pathological Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGF Splicing and the Role of VEGF Splice Variants: From Physiological-Pathological Conditions to Specific Pre-mRNA Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of VEGF-A Alternative Splicing as a Novel Treatment in Chronic Kidney Disease [mdpi.com]

- 13. This compound modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. This compound modulates the alternative splicing of VEGF in favour of anti-angiogenic isoforms - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. This compound, a small molecule nitrile-containing macrolide inhibitor of threonyl-tRNA synthetase, is a potent inducer of apoptosis in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ibidi.com [ibidi.com]

- 18. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Three-dimensional In vitro Angiogenesis in the Rat Aortic Ring Model | Springer Nature Experiments [experiments.springernature.com]

- 20. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] QUANTIFICATION OF ANGIOGENESIS ON THE RAT AORTIC RING ASSAY | Semantic Scholar [semanticscholar.org]

Borrelidin and its Derivatives: A Technical Guide to their Anti-malarial Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the discovery of novel therapeutic agents. Borrelidin, an 18-membered macrolide antibiotic isolated from Streptomyces rochei, has demonstrated potent anti-malarial activity. This technical guide provides an in-depth overview of the anti-malarial properties of this compound and its derivatives, focusing on its mechanism of action, structure-activity relationships, and a summary of its in vitro and in vivo efficacy. While this compound itself exhibits high cytotoxicity, research into its analogues has yielded promising candidates with improved selectivity and potent anti-malarial effects.[1][2][3]

Core Mechanism of Action: Inhibition of Threonyl-tRNA Synthetase (ThrRS)

The primary anti-malarial action of this compound stems from its potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), a crucial enzyme in protein biosynthesis.[4] Aminoacyl-tRNA synthetases (aaRSs) are essential for translating the genetic code by attaching the correct amino acid to its corresponding tRNA molecule.[5] In Plasmodium falciparum, a single ThrRS enzyme is uniquely targeted to both the cytoplasm and the apicoplast, a non-photosynthetic plastid vital for the parasite's survival.[4][6]

By inhibiting ThrRS, this compound effectively halts protein synthesis in both cellular compartments, leading to a rapid arrest of parasitic growth and cell death.[4] This dual targeting is advantageous as it circumvents the "delayed death" phenotype often observed with inhibitors that solely target apicoplast functions.[4][6] The inhibition of this fundamental cellular process makes aaRSs, and specifically ThrRS, a compelling target for the development of new anti-malarial drugs.[1][5][7]

Caption: Mechanism of Action of this compound in Plasmodium falciparum.

Quantitative Analysis of Anti-malarial Activity

In Vitro Efficacy and Cytotoxicity

This compound demonstrates exceptional potency against P. falciparum in laboratory settings, with a 50% inhibitory concentration (IC50) as low as 0.97 nM.[1][7] However, its clinical development has been hampered by significant cytotoxicity against human cells.[1][2] This has driven research into developing derivatives that retain potent anti-parasitic activity while exhibiting reduced toxicity. Several analogues have been synthesized and screened, with some showing a significantly improved selectivity index (the ratio of cytotoxicity to anti-malarial activity).[1]

Table 1: In Vitro Anti-malarial Activity and Cytotoxicity of this compound and Select Derivatives

| Compound | P. falciparum IC50 (nM) | Human Cell (HEK293T) IC50 (µM) | Selectivity Index (Human IC50 / P. falciparum IC50) | Reference |

| This compound | 0.97 | 0.345 | 356 | [1] |

| BC194 | 2.5 | >100 | >40,000 | [1] |

| BC195 | 3.2 | >100 | >31,250 | [1] |

| BC196 | 4.1 | >100 | >24,390 | [1] |

| BC220 | 10.5 | >100 | >9,524 | [1] |

| BC240 | 18.7 | >100 | >5,348 | [1] |

Data extracted from Novoa et al., 2014.[1]

In Vivo Efficacy in Murine Models

Selected this compound derivatives with high selectivity were tested in vivo using mouse models of malaria (Plasmodium yoelii). These studies demonstrated that specific analogues could effectively clear the parasitic infection, leading to 100% survival rates in treated mice, comparable to the efficacy of reference drugs like chloroquine.[1] Notably, low doses of this compound (0.25 mg·kg−1·day−1) were sufficient to protect mice from lethal malaria.[8][9] An intriguing finding from these in vivo studies is that treatment with this compound or its analogues can induce a protective immune response, preventing reinfection upon subsequent challenges.[8][9][10]

Table 2: In Vivo Efficacy of Select this compound Derivatives in P. yoelii-Infected Mice

| Compound | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | Survival Rate (%) | Reference |

| This compound | 0.25 | <1 | 100 | [1] |

| BC194 | 6 | <1 | 100 | [1] |

| BC195 | 6 | <1 | 100 | [1] |

| BC196 | 6 | <1 | 100 | [1] |

| BC220 | 6 | <1 | 100 | [1] |

| BC240 | 6 | <1 | 100 | [1] |

| Chloroquine | 6 | <1 | 100 | [1] |

| Untreated | - | ~25 | 0 | [1] |

Data adapted from Novoa et al., 2014.[1]

Experimental Protocols and Methodologies

In Vitro Anti-malarial Susceptibility Testing

The in vitro activity of this compound and its derivatives against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.

-

Parasite Culture: Asexual stages of chloroquine-sensitive or -resistant P. falciparum strains are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax I, L-glutamine, and hypoxanthine.

-

Drug Preparation: Compounds are serially diluted in appropriate solvent and added to 96-well microtiter plates.

-

Assay: Synchronized ring-stage parasites (at ~0.5% parasitemia and 2.5% hematocrit) are added to the plates and incubated for 72 hours under standard conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA dye SYBR Green I is then added.

-

Data Acquisition: Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Analysis: The fluorescence intensity, which correlates with parasite proliferation, is used to calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Mammalian Cell Cytotoxicity Assay

-

Cell Culture: Human cell lines, such as HEK293T or MRC-5, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay: Cells are seeded in 96-well plates and allowed to attach. Serial dilutions of the test compounds are then added.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial activity.

-

Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50, representing the concentration at which 50% of cell growth is inhibited.

Caption: General workflow for screening this compound derivatives.

Conclusion and Future Directions

This compound represents a potent anti-malarial scaffold that targets the essential parasite enzyme, threonyl-tRNA synthetase. While the parent compound's utility is limited by cytotoxicity, extensive research has demonstrated that chemical modification can produce derivatives with a remarkable therapeutic window. These analogues retain high potency against the malaria parasite while displaying negligible toxicity to human cells.[1][3] Furthermore, the ability of these compounds to clear infection in animal models and induce a protective immune response highlights their significant potential.[8][10]

Future work should focus on optimizing the pharmacological properties of these lead compounds, including their oral bioavailability and metabolic stability, to advance them towards clinical development. A deeper understanding of the structural basis for their selectivity against the parasite's ThrRS over the human homolog will be crucial for rational drug design. Combination therapies incorporating this compound derivatives with other anti-malarials targeting different pathways could also be explored to enhance efficacy and mitigate the risk of resistance.[6][8] The this compound scaffold remains a highly promising and largely unexplored avenue for the development of the next generation of anti-malarial drugs.[3]

References

- 1. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound analogues with antimalarial activity: design, synthesis and biological evaluation against Plasmodium falciparum parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo - Rey Juan Carlos University [portalcientifico.urjc.es]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Insights into the preclinical tre... preview & related info | Mendeley [mendeley.com]

- 9. Insights into the preclinical treatment of blood-stage malaria by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analogues of a natural product are drug candidates against malaria | IRB Barcelona [irbbarcelona.org]

Borrelidin: A Technical Guide to its Anti-Cancer Effects on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Borrelidin, a macrolide antibiotic isolated from Streptomyces species, has garnered significant interest in the field of oncology for its potent anti-proliferative and pro-apoptotic effects against various cancer cell types. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies associated with the study of this compound in cancer research.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein biosynthesis. By binding to ThrRS, this compound prevents the charging of tRNA with threonine, leading to an accumulation of uncharged tRNA. This triggers a cellular stress response, primarily through two key signaling pathways: the General Control Nonderepressible 2 (GCN2) kinase pathway and the Unfolded Protein Response (UPR).

Activation of the GCN2 kinase pathway and the UPR converge on the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), playing a crucial role in this compound-induced cell death.

Effects on Cancer Cell Proliferation

This compound exhibits potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| Jurkat | Acute Lymphoblastic Leukemia | 50 ng/mL | |

| CEM | Acute Lymphoblastic Leukemia | 50 ng/mL | |

| HepG2 | Hepatocellular Carcinoma | 6.7 ± 0.3 µM | |

| SMMC7721 | Hepatocellular Carcinoma | 1.5 ± 0.2 µM | |

| MDA-MB-231 | Breast Cancer | Low nanomolar concentrations | |

| MDA-MB-435 | Breast Cancer | Low nanomolar concentrations |

Effects on Cell Cycle and Apoptosis

This compound treatment leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis in Hepatocellular Carcinoma Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Apoptotic Cells | Reference |

| HepG2 | Control | 55.2% | 4.5% | |

| HepG2 | This compound (1.67 µM) | 65.8% | 15.2% | |

| HepG2 | This compound (5.0 µM) | 75.3% | 28.9% | |

| SMMC7721 | Control | 60.1% | 5.1% | |

| SMMC7721 | This compound (0.33 µM) | 70.2% | 18.7% | |

| SMMC7721 | This compound (1.0 µM) | 78.9% | 35.4% |

Signaling Pathways

GCN2 Kinase Pathway

Inhibition of ThrRS by this compound leads to an accumulation of uncharged tRNA, which in turn activates the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but selectively increasing the translation of activating transcription factor 4 (ATF4). ATF4 then upregulates the expression of CHOP, a key mediator of apoptosis.

Unfolded Protein Response (UPR) Pathway

This compound-induced disruption of protein synthesis also leads to endoplasmic reticulum (ER) stress, activating the Unfolded Protein Response (UPR). One of the key arms of the UPR involves the activation of PERK, a kinase that, similar to GCN2, phosphorylates eIF2α. This leads to the same downstream cascade involving ATF4 and CHOP, ultimately resulting in apoptosis.

Experimental Protocols

MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow

Conclusion

This compound presents a promising avenue for anti-cancer drug development due to its potent and selective effects on cancer cell proliferation and apoptosis. Its well-defined mechanism of action, involving the inhibition of threonyl-tRNA synthetase and subsequent activation of cellular stress responses, provides a solid foundation for further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to explore the full therapeutic potential of this compound and its analogs.

The Crucial Role of the Nitrile Group in Borrelidin's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Borrelidin, an 18-membered macrolide polyketide, has garnered significant attention in the scientific community for its broad spectrum of potent biological activities, including anti-angiogenic, anti-malarial, anti-bacterial, and anti-cancer properties. A unique structural feature of this compound is the presence of a nitrile moiety, a rarity among natural products. This technical guide delves into the critical role of this nitrile group in orchestrating this compound's diverse bioactivities. Through a comprehensive review of structure-activity relationship studies, this document elucidates the indispensable nature of the nitrile functional group for key molecular interactions, particularly the inhibition of threonyl-tRNA synthetase (ThrRS), a primary target of this compound. This guide will present quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a thorough understanding of the nitrile group's contribution to this compound's mechanism of action.

Introduction

This compound, first isolated from Streptomyces rochei in 1949, is a fascinating natural product with a complex architecture and a wide array of biological effects.[1][2] Its potent anti-angiogenic activity, with IC50 values in the nanomolar range, has made it a subject of intense research for potential therapeutic applications, particularly in oncology.[3][4] A key to understanding and harnessing this compound's potential lies in deciphering the structure-activity relationships (SAR) that govern its interactions with biological targets. Central to this is the C12 nitrile group, a functional group that distinguishes this compound from many other macrolides.[2] This guide will systematically explore the evidence demonstrating the pivotal role of this nitrile moiety.

The Nitrile Group: Essential for Threonyl-tRNA Synthetase (ThrRS) Inhibition

The primary molecular target of this compound is threonyl-tRNA synthetase (ThrRS), an essential enzyme responsible for charging tRNA with threonine during protein synthesis.[3] Inhibition of ThrRS leads to an accumulation of uncharged tRNA, triggering downstream stress responses that culminate in the observed bioactivities.

Quantitative Analysis of Bioactivity: The Impact of Nitrile Group Modification

The profound effect of the nitrile group on ThrRS inhibition translates to significant differences in the overall bioactivity of this compound and its analogs. The following tables summarize the available quantitative data for the anti-angiogenic, cytotoxic, and anti-malarial activities of this compound, and where available, analogs with modifications at the C12 position.

Table 1: Anti-angiogenic Activity of this compound and Analogs

| Compound | Assay | Model | IC50 | Reference |

| This compound | Capillary Tube Formation | Rat Aorta Matrix | 0.8 nM | [4] |

| This compound | HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | Not Specified | [9] |

| This compound Analog (BC194) | In vitro angiogenesis inhibition | HUVEC | pM range | [10] |

Note: While a direct IC50 value for this compound B in an anti-angiogenesis assay is not available in the reviewed literature, the loss of ThrRS inhibition strongly suggests a corresponding decrease in this activity.

Table 2: Cytotoxicity of this compound and Analogs

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | Acute Lymphoblastic Leukemia (ALL) cell lines | Proliferation | 50 ng/mL | [11][12] |

| This compound | 4T1 (Murine Breast Cancer) | MTT Assay | 22.07 nM | [13] |

| This compound B | N87, MDA-MB-361, HT29 | Proliferation | Mitigated antiproliferative activity | [5] |

| This compound C | SNU638 (Stomach Cancer) | Cytotoxicity | 5.5 µM | [14] |

| This compound D | SNU638 (Stomach Cancer) | Cytotoxicity | 8.7 µM | [14] |

| This compound (from S. rochei VL-16) | A549 (Lung Cancer) | Anticancer/Anti-metastatic | 17.5 µM | [5] |

Table 3: Anti-malarial Activity of this compound

| Compound | Plasmodium falciparum Strain | IC50 | Reference |

| This compound | K1 | 1.9 nM | [4] |

| This compound | FCR3 | 1.8 nM | [4] |

The data consistently demonstrates that this compound exhibits potent low nanomolar to micromolar activity across various models. In contrast, this compound B, lacking the nitrile group, shows significantly reduced or "mitigated" antiproliferative activity, underscoring the importance of this functional group for potent cytotoxicity.

Signaling Pathways Modulated by this compound: A Consequence of ThrRS Inhibition

The inhibition of ThrRS by this compound initiates a cascade of cellular stress responses. Two key signaling pathways activated are the General Control Nonderepressible 2 (GCN2) pathway and the Unfolded Protein Response (UPR).

The GCN2 Kinase Stress Response Pathway

The accumulation of uncharged tRNA upon ThrRS inhibition is a primary trigger for the activation of the GCN2 kinase. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive transcripts, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress adaptation, including the pro-apoptotic factor CHOP (CCAAT/enhancer-binding protein homologous protein).[11][12]

The Unfolded Protein Response (UPR)

Inhibition of protein synthesis and cellular stress can also lead to the activation of the Unfolded Protein Response (UPR), a signaling network that originates from the endoplasmic reticulum (ER). This compound has been shown to induce the UPR, contributing to its pro-apoptotic effects in cancer cells.[7][15] The UPR is initiated by three ER-resident sensors: PERK, IRE1α, and ATF6. PERK, like GCN2, phosphorylates eIF2α, thus converging on the same downstream effector to attenuate protein synthesis.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of the nitrile group in this compound's bioactivity.

Threonyl-tRNA Synthetase (ThrRS) Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of ThrRS.

-

Principle: The assay measures the incorporation of a radiolabeled amino acid (e.g., [³H]-threonine) onto its cognate tRNA. Inhibition is determined by a decrease in the amount of radiolabeled tRNA produced.

-

Materials:

-

Purified recombinant ThrRS enzyme

-

Total tRNA or purified tRNA specific for threonine

-

[³H]-Threonine

-

ATP and MgCl₂

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

-

-

Protocol:

-

Prepare a reaction mixture containing buffer, ATP, MgCl₂, and tRNA.

-

Add varying concentrations of the test compound (e.g., this compound, this compound B) to the reaction mixture and pre-incubate with the ThrRS enzyme.

-

Initiate the reaction by adding [³H]-threonine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding cold TCA to precipitate the tRNA.

-

Filter the precipitate and wash with cold TCA to remove unincorporated [³H]-threonine.

-

Measure the radioactivity of the filter using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., HeLa, Jurkat, A549)

-

Cell culture medium and supplements

-

96-well plates

-

Test compounds (this compound, this compound B)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

In Vitro Anti-Angiogenesis Assay (HUVEC Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane extract (Matrigel), will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel (or a similar basement membrane extract)

-

24- or 48-well plates

-

Test compounds

-

Calcein AM or other fluorescent dye for visualization

-

Fluorescence microscope and imaging software

-

-

Protocol:

-

Coat the wells of a multi-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of the test compounds.

-

Incubate the plate at 37°C for 6-18 hours.

-

Visualize the tube formation using a microscope. For quantification, the cells can be stained with a fluorescent dye like Calcein AM.

-

Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Calculate the percentage of inhibition of tube formation and determine the IC50 value.

-

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated GCN2, total GCN2, phosphorylated eIF2α, CHOP).

-

Materials:

-

Cells treated with test compounds

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-CHOP, and a loading control like β-actin)

-

Secondary antibodies conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

-

Conclusion

References

- 1. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocontrol Potential of Novel this compound-Producing Streptomyces rochei 3IZ-6 Isolated from Izraeli Soil - Shirokikh - Eurasian Soil Science [journals.rcsi.science]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Item - Natural products containing the nitrile functional group and their biological activities - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 6. Functional and pathologic association of aminoacyl-tRNA synthetases with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of this compound binding site on threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aminoacyl-tRNA synthetases, therapeutic targets for infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Induces the Unfolded Protein Response in Oral Cancer Cells and Chop-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound M: a new this compound derivative obtained from Streptomyces rochei VL-16 exhibited potent antibacterial and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Angiogenesis Assays Using Borrelidin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably cancer. The ability to modulate angiogenesis is a key therapeutic strategy, and in vitro assays are fundamental tools for the discovery and characterization of pro- and anti-angiogenic compounds. Borrelidin, a macrolide antibiotic isolated from Streptomyces rochei, has been identified as a potent inhibitor of angiogenesis.[1] These application notes provide detailed protocols for assessing the anti-angiogenic properties of this compound using common in vitro models: the tube formation assay, the wound healing (scratch) assay, and the cell proliferation assay.

Mechanism of Action of this compound in Angiogenesis:

This compound exerts its anti-angiogenic effects through a dual mechanism primarily targeting endothelial cells. The principal molecular target of this compound is threonyl-tRNA synthetase (TARS), an essential enzyme in protein synthesis.[2][3] By inhibiting TARS, this compound disrupts protein translation, leading to the suppression of endothelial cell proliferation.[4][5]

Furthermore, this compound induces apoptosis in endothelial cells through a caspase-dependent pathway, specifically involving the activation of caspase-3 and caspase-8.[4][5] This pro-apoptotic effect contributes to the disruption and collapse of established capillary-like structures.[1][4] Interestingly, the anti-proliferative effect of this compound can be attenuated by high concentrations of threonine, the substrate for TARS, while the pro-apoptotic effect is threonine-independent.[4][5]

Recent studies have also suggested that this compound can modulate the alternative splicing of vascular endothelial growth factor (VEGF), a key signaling molecule in angiogenesis, favoring the production of anti-angiogenic VEGF isoforms.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound in various in vitro angiogenesis assays.

Table 1: this compound Inhibitory Concentrations

| Assay Type | Cell/Model System | Parameter Measured | IC50 Value | Reference |

| Tube Formation | Rat Aorta Matrix Culture | Inhibition of Capillary Tube Formation | 0.8 nM | [1] |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Cell Proliferation | Not explicitly stated, but effective at nanomolar concentrations | [4] |

| Apoptosis | Human Umbilical Vein Endothelial Cells (HUVEC) | Induction of Apoptosis | Not explicitly stated, but effective at nanomolar concentrations | [4] |

Table 2: Effects of this compound on Angiogenic Parameters

| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |

| Tube Formation | Rat Aorta | Dose-dependent | Remarkable disruption of capillary tubes | [1] |

| Tube Formation | Rat Aorta | Not specified | Collapse of formed capillary tubes | [4] |

| Cell Proliferation | HUVEC | Not specified | Inhibition of proliferation | [4] |

| Apoptosis | HUVEC | Not specified | Activation of caspase-3 and -8 | [4] |

| VEGF Splicing | Retinal Pigmented Endothelial (RPE) cells | Not specified | Altered ratio of VEGF isoforms in favor of anti-angiogenic isoforms |

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel®).

Materials:

-